N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide is a small molecule that has been found to have a variety of applications in scientific research. This molecule is a derivative of the pyrimidine group, which is a heterocyclic aromatic organic compound consisting of two nitrogen atoms and three carbon atoms. It has been found to have a variety of applications in scientific research, such as being used as an inhibitor for certain enzymes, as a probe for certain biochemical pathways, and as a therapeutic agent for certain diseases.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide has been found to have a variety of applications in scientific research. It has been used as an inhibitor for certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in the production of certain prostaglandins. It has also been used as a probe for certain biochemical pathways, such as the phospholipase A2 pathway, which is involved in the production of certain lipids. Finally, it has been used as a therapeutic agent for certain diseases, such as diabetes, obesity, and hypertension.
Wirkmechanismus
Target of Action
A structurally similar compound, trametinib, is known to target theBRAF V600E or V600K mutations . These mutations are commonly found in various types of cancers, including melanoma .
Mode of Action
Trametinib, a similar compound, is known to act as akinase inhibitor . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in a cell. This can affect many cellular processes, including cell division and growth .
Biochemical Pathways
Kinase inhibitors like trametinib are known to affect multiple pathways involved in cell growth and division .
Result of Action
Kinase inhibitors like trametinib are known to inhibit cell growth and division, which can slow the progression of diseases like cancer .
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. In addition, it has been found to have a variety of applications in scientific research, such as being used as an inhibitor for certain enzymes, as a probe for certain biochemical pathways, and as a therapeutic agent for certain diseases. However, there are also some limitations to using this molecule in laboratory experiments, such as the fact that its mechanism of action is not yet fully understood and that its effects may not be reproducible across different experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects and potential therapeutic applications. Another potential direction is to investigate the effects of this molecule on other biochemical pathways, as this could lead to the discovery of new therapeutic applications. Finally, further research could be done on the effects of this molecule on different organisms, as this could lead to the development of new drugs or treatments for certain diseases.
Synthesemethoden
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide can be synthesized using a variety of methods. One of the most common methods is a three-step process involving the reaction of 2-chloro-6-ethylpyrimidine with 1-amino-4-nitrobenzene, followed by a reductive amination reaction with ethylenediamine, and finally a reaction with acetic anhydride. This method is relatively simple and can be done in a relatively short amount of time.
Eigenschaften
IUPAC Name |
N-[4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-13-10-16(21-17(20-13)12-4-5-12)19-15-8-6-14(7-9-15)18-11(2)22/h6-10,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSIRBQVCSZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.